molecular formula C15H21N3S B259172 6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole

6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole

Cat. No. B259172
M. Wt: 275.4 g/mol
InChI Key: PWCJXGITRJUHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been the subject of extensive research in recent years. In

Mechanism of Action

The mechanism of action of 6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of protein kinase C, which plays a key role in cell signaling and regulation.
Biochemical and physiological effects:
6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic patients. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole in lab experiments is its unique chemical properties. This compound is highly stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on 6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-(2-aminopropylthio)aniline with 6-methyl-1,2-diaminobenzimidazole in the presence of a catalyst. The resulting product is then purified using various methods such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its potential use as an anti-inflammatory, antimicrobial, and antiviral agent.

properties

Product Name

6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C15H21N3S/c1-12-5-6-13-14(11-12)17-15(16-13)19-10-9-18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,16,17)

InChI Key

PWCJXGITRJUHMG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.